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Compound of Interest

Compound Name:
[3-(1-methyl-1H-pyrazol-5-

yl)phenyl]boronic acid

CAS No.: 1487353-35-4

Cat. No.: B1403882

Get Quote

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved

pharmaceuticals due to its ability to act as a stable, aromatic, hydrogen-bond donor and

acceptor.[3][4] When combined with the synthetic versatility of a boronic acid, the resulting

molecule becomes a powerful tool for late-stage functionalization and the construction of novel

biaryl and heteroaryl structures.[5] [3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid
(Molecular Formula: C₁₀H₁₁BN₂O₂, Molecular Weight: 202.02) is specifically designed for

Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with an aryl or

heteroaryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.[1]

[6][7] This reaction is celebrated for its mild conditions, functional group tolerance, and high

yields, making it a cornerstone of modern organic synthesis.[8] This guide will dissect the

synthesis of this key intermediate through a logical, step-by-step analysis.

Retrosynthetic Analysis: Deconstructing the Target
A successful synthesis begins with a logical retrosynthetic analysis to identify key bond

disconnections and viable starting materials. For [3-(1-Methyl-1H-pyrazol-5-
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yl)phenyl]boronic acid, the analysis reveals two primary strategic pathways originating from

the disconnection of the aryl C-B bond and the pyrazole-aryl C-C bond.

Key Disconnections

Synthetic Pathways

[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Aryl C-B Bond
(Borylation)

 I

Aryl-Pyrazole C-C Bond
(Suzuki Coupling)

 II

5-(3-Bromophenyl)-1-methyl-1H-pyrazole 5-Bromo-1-methyl-1H-pyrazole

 Pathway A

(3-Bromophenyl)boronic acid

 Pathway A

1-Methyl-1H-pyrazole

 Pathway B

3-Bromo-1-iodobenzene

 Pathway B
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Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two convergent and logical synthetic routes:

Pathway A (Preferred): Construction of the core 1-methyl-5-halopyrazole followed by a

Suzuki-Miyaura coupling with a suitable 3-halophenylboronic acid derivative, and a final

borylation step.

Pathway B: Synthesis of 5-(3-halophenyl)-1-methyl-1H-pyrazole followed by conversion of

the halo-phenyl group into the boronic acid.

This guide will focus on Pathway A, which is often more robust and modular.

Synthesis Pathway A: Stepwise Construction and
Coupling
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This pathway builds the molecule sequentially, offering excellent control over each

transformation. It involves the formation of the pyrazole ring, its functionalization, coupling to

the phenyl ring, and the final installation of the boronic acid group.

Synthetic Workflow

1,1,3,3-Tetramethoxypropane
+ Methylhydrazine 1-Methyl-1H-pyrazole

 Step 1:
Knorr Pyrazole Synthesis 

5-Bromo-1-methyl-1H-pyrazole

 Step 2:
Regioselective Bromination 

HCl, H₂O

5-(3-Bromophenyl)-1-methyl-1H-pyrazole

 Step 3:
Suzuki-Miyaura Coupling 

NBS, CH₃CN

[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid

 Step 4:
Lithiation & Borylation 

(3-Bromophenyl)boronic acid,
Pd Catalyst, Base

1. n-BuLi, THF, -78 °C
2. B(OⁱPr)₃

3. H₃O⁺
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Caption: Workflow for the preferred synthesis pathway (A).

Step 1: Knorr Pyrazole Synthesis of 1-Methyl-1H-
pyrazole
The foundational pyrazole ring is efficiently constructed via the Knorr synthesis, which involves

the condensation of a 1,3-dicarbonyl equivalent with a hydrazine.[9] Using methylhydrazine

ensures the direct installation of the required N-methyl group. 1,1,3,3-Tetramethoxypropane

serves as a stable and easy-to-handle precursor to malondialdehyde.

Experimental Protocol:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,3,3-

tetramethoxypropane (1.0 equiv) and dilute hydrochloric acid (e.g., 3 M HCl).

Heat the mixture to 40-50 °C for approximately 1-2 hours to hydrolyze the acetal to

malondialdehyde in situ.

Cool the reaction mixture in an ice bath to 0-5 °C.

Slowly add methylhydrazine (1.0-1.1 equiv) dropwise, ensuring the internal temperature

does not exceed 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-

16 hours.

Basify the reaction mixture with a strong base (e.g., 50% NaOH solution) to pH > 12, while

maintaining cooling.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate) (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield 1-methyl-1H-pyrazole, which can often be used without further

purification.

Step 2: Regioselective Bromination
With the pyrazole core assembled, the next step is to install a handle for the subsequent cross-

coupling reaction. Electrophilic bromination of 1-methyl-1H-pyrazole occurs selectively at the

C5 position due to the electronic directing effects of the nitrogen atoms. N-Bromosuccinimide

(NBS) is an ideal reagent for this transformation.

Experimental Protocol:

Dissolve 1-methyl-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetonitrile or

chloroform in a flask protected from light.

Cool the solution to 0 °C.

Add N-Bromosuccinimide (NBS) (1.0-1.05 equiv) portion-wise over 30 minutes.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or

GC-MS.

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

Extract the product with an organic solvent, wash the combined organic layers with brine, dry

over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the crude product by silica gel chromatography to afford pure 5-bromo-1-methyl-1H-

pyrazole.

Step 3: Suzuki-Miyaura Cross-Coupling
This is the key C-C bond-forming step. The previously synthesized 5-bromo-1-methyl-1H-

pyrazole is coupled with a commercially available boronic acid derivative, (3-

bromophenyl)boronic acid, using a palladium catalyst. The choice of catalyst, ligand, and base

is critical for achieving high yields.[8][10]

Experimental Protocol:

To a flame-dried Schlenk flask, add 5-bromo-1-methyl-1H-pyrazole (1.0 equiv), (3-

bromophenyl)boronic acid (1.1-1.2 equiv), and a base such as potassium carbonate (K₂CO₃)

or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

Add a palladium catalyst/ligand system. A highly effective system is XPhos Pd G2 (1-3

mol%) or Pd(PPh₃)₄ (5 mol%).[1][10]

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

[6]

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring for completion by

LC-MS.

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of

celite to remove the catalyst.

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate

and concentrate.

Purify the residue by column chromatography on silica gel to isolate 5-(3-bromophenyl)-1-

methyl-1H-pyrazole.

Step 4: Lithiation and Borylation
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The final step is the conversion of the aryl bromide to the target boronic acid. The most

common and reliable method is a lithium-halogen exchange at low temperature, followed by

quenching the resulting aryllithium species with a boron electrophile like an trialkyl borate.[5]

Experimental Protocol:

Dissolve 5-(3-bromophenyl)-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous tetrahydrofuran

(THF) in a flame-dried, multi-necked flask under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi) (1.05-1.1 equiv, typically 1.6 M or 2.5 M in hexanes)

dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this

temperature.

In the same pot, add triisopropyl borate (B(OⁱPr)₃) or trimethyl borate (B(OMe)₃) (1.5-2.0

equiv) dropwise, again ensuring the temperature remains at -78 °C.

After addition, allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by carefully adding saturated aqueous ammonium chloride or dilute

HCl.

Stir vigorously for 1-2 hours to hydrolyze the borate ester to the boronic acid.

Separate the layers and extract the aqueous phase with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude solid can be purified by trituration with a nonpolar solvent (e.g., hexanes/diethyl

ether) or by recrystallization to yield the final product, [3-(1-methyl-1H-pyrazol-5-
yl)phenyl]boronic acid.

Characterization and Data Summary
The identity and purity of the final compound should be confirmed using standard analytical

techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point
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determination.

Property Value Source

Chemical Formula C₁₀H₁₁BN₂O₂ [7]

Molecular Weight 202.02 g/mol [7]

CAS Number 1218790-73-6 N/A

Appearance
Typically a white to off-white

solid
[11]

SMILES Cn1nccc1-c2cccc(c2)B(O)O [7]

InChI Key
VISQEUJMQDFZKE-

UHFFFAOYSA-N
[7]

Safety, Handling, and Storage
Safety:

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an

inert atmosphere using proper syringe techniques.

Palladium Catalysts: Potentially toxic and should be handled in a fume hood with appropriate

personal protective equipment (PPE).

Borate Esters: Flammable and irritants.

Standard laboratory PPE (safety glasses, lab coat, gloves) is required at all times.

Handling and Storage:

The final boronic acid product is generally stable but can be prone to dehydration to form

boroxines.

It is recommended to store the product under an inert atmosphere in a cool, dry place, such

as a desiccator or freezer (-20°C is often recommended for long-term stability).[11]
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Conclusion
The synthesis of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is a multi-step process

that relies on a sequence of robust and well-understood organic transformations. The pathway

detailed in this guide, centered around a key Suzuki-Miyaura coupling and a final low-

temperature borylation, represents an efficient and modular approach to this valuable synthetic

intermediate. By carefully controlling reaction conditions and purification procedures,

researchers can reliably access this compound, unlocking its potential for innovation in drug

discovery and materials science.

References
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving
Pyrazole Boronic Esters.
BenchChem. Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic
Approach.
Organic & Biomolecular Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via
Suzuki–Miyaura coupling and iron-catalyzed reduction.
American Chemical Society. Palladium-Catalyzed Coupling of Pyrazole Triflates with
Arylboronic Acids.
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
NIH. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
ResearchGate. (PDF) Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-
aryl-C-nitroazoles.
NIH PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives.
NIH. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of
Boronic Acids.
Beilstein Journals. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-
nitroazoles.
Chem-Impex. [3-(1H-Pyrazol-5-yl)phenyl]boronic acid.
ResearchGate. Synthesis of Substituted Pyrazoles from Aryl-Sydnones | Request PDF.
Sigma-Aldrich. [3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid.
YouTube. synthesis of pyrazoles.
Sigma-Aldrich. [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1403882/docs?utm_src=pdf-body#introduction-the-strategic-value-of-pyrazole-containing-arylboronic-acids
https://www.benchchem.com/product/b1403882/docs?utm_src=pdf-body#introduction-the-strategic-value-of-pyrazole-containing-arylboronic-acids
https://www.benchchem.com/product/b1403882/docs?utm_src=pdf-body#introduction-the-strategic-value-of-pyrazole-containing-arylboronic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403882?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-
1h-pyrazol-5-yl)piperazine.
ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and
furopyrazole 5c–f.
BLD Pharm. (3-(1-Methyl-1H-pyrazol-3-yl)phenyl)boronic acid.
Chem-Impex. [3-(1H-Pyrazol-5-yl)phenyl]boronic acid.
ChemSrc. 3-methyl-1-propyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties.
NIH PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis
and Biological Applications.
Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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